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Introduction
Linderane, a naturally occurring sesquiterpenoid, has garnered significant interest within the

scientific community for its diverse biological activities. As a member of the lindenane class of

sesquiterpenoids, it possesses a unique and complex chemical architecture that is foundational

to its therapeutic potential. This technical guide provides a comprehensive overview of the

chemical structure of Linderane, including its physicochemical properties, spectroscopic data,

and key biological activities, with a focus on its mechanisms of action.

Chemical Structure and Physicochemical Properties
Linderane is characterized by a complex, polycyclic structure. Its systematic IUPAC name is

(1S,4E,12S,13S)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.0¹﹐¹³.0⁷﹐¹¹]hexadeca-

4,7(11),9-trien-15-one. The molecule features a sterically congested cyclopentane ring and an

unusual trans-5/6 ring junction, which are characteristic of the lindenane sesquiterpenoid

family.[1][2]

Table 1: Physicochemical Properties of Linderane[2]
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Property Value

Molecular Formula C₁₅H₁₆O₄

Molecular Weight 260.28 g/mol

XLogP3 1.9

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 4

Rotatable Bond Count 0

Exact Mass 260.10485899 Da

Monoisotopic Mass 260.10485899 Da

Topological Polar Surface Area 52 Å²

Heavy Atom Count 19

Complexity 457

Solubility ≥8.7mg/mL in DMSO with gentle warming[3]

Physical Appearance Solid[3]

Storage Store at -20°C[3]

A 2D chemical structure diagram of Linderane is provided below:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.raybiotech.com/linderane-331-70081-1
https://www.raybiotech.com/linderane-331-70081-1
https://www.raybiotech.com/linderane-331-70081-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574740?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Data for Structural Elucidation
The definitive structure of Linderane has been elucidated through various spectroscopic

techniques, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography.

Crystal Structure
The crystal structure of Linderane has been determined by X-ray diffraction analysis.[2] The

crystallographic data provides precise information on bond lengths, bond angles, and the three-

dimensional arrangement of the atoms, confirming the complex stereochemistry of the

molecule.

Table 2: Crystal Structure Data for Linderane[2]
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Parameter Value

Crystal System Orthorhombic

Space Group P 2₁ 2₁ 2₁

a 13.633 Å

b 9.102 Å

c 10.153 Å

α 90°

β 90°

γ 90°

Isolation and Synthesis
Isolation from Natural Sources
Linderane is primarily isolated from plants of the Lindera genus, particularly the roots of Lindera

aggregata.[4][5] The general procedure for its isolation involves the extraction of the plant

material with an organic solvent such as ethanol, followed by a series of chromatographic

purification steps.

Experimental Workflow for a General Isolation Protocol:

Caption: General workflow for the isolation of Linderane.

Total Synthesis
The total synthesis of lindenane-type sesquiterpenoids, including molecules structurally related

to Linderane, has been a significant challenge for synthetic chemists due to their complex

polycyclic frameworks. While a specific, detailed total synthesis of Linderane is not readily

available in the provided search results, the general strategies often involve key steps such as

diastereoselective intramolecular cyclopropanation to construct the characteristic tricyclic

skeleton.[6]
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Biological Activity and Mechanisms of Action
Linderane exhibits a range of biological activities, including anti-inflammatory, neuroprotective,

and anticancer effects. Its mechanisms of action are multifaceted and involve interactions with

key signaling pathways.

Mechanism-Based Inactivation of Cytochrome P450 2C9
(CYP2C9)
Linderane has been identified as a mechanism-based inactivator of CYP2C9, a crucial enzyme

involved in the metabolism of numerous drugs.[7][8][9] This inactivation is time- and

concentration-dependent and occurs through the formation of reactive metabolites.

The metabolic activation of the furan ring in Linderane leads to the formation of reactive

intermediates, a furanoepoxide and a γ-ketoenal. These electrophilic species can then

covalently bind to the CYP2C9 enzyme, leading to its irreversible inactivation.[7][8]

Table 3: Kinetic Parameters for CYP2C9 Inactivation by Linderane[7]

Parameter Value

k_inact (maximal rate of inactivation) 0.0419 min⁻¹

K_I (concentration for half-maximal inactivation) 1.26 μM

Experimental Protocol for CYP2C9 Inactivation Assay: A typical in vitro experiment to determine

the mechanism-based inactivation of CYP2C9 by Linderane involves incubating human liver

microsomes or recombinant CYP2C9 with Linderane in the presence of NADPH. The activity of

CYP2C9 is then measured at different time points using a probe substrate (e.g., diclofenac)

and quantifying the formation of its metabolite via LC-MS.
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Caption: Mechanism of CYP2C9 inactivation by Linderane.

Modulation of the Cannabinoid 2 Receptor (CB2R)
Signaling Pathway
Linderane has been shown to exert analgesic and anxiolytic effects by modulating the

cannabinoid 2 receptor (CB2R) signaling pathway. Activation of CB2R is known to play a role in

regulating immune responses and inflammation.

The activation of CB2R by a ligand, such as an endocannabinoid or a synthetic agonist,

typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP

levels and reduced protein kinase A (PKA) activity. This cascade can influence downstream

signaling molecules like ERK and p38 MAPK, ultimately modulating cellular processes.[10][11]

[12][13]
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Caption: Simplified CB2R signaling pathway.
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Anti-inflammatory and Anticancer Activities
Lindenane sesquiterpenoids, as a class, have demonstrated potent anti-inflammatory and

cytotoxic activities. While specific IC₅₀ values for Linderane are not detailed in the provided

search results, studies on structurally related lindenane dimers provide insights into their

potential efficacy.

Table 4: Biological Activities of Structurally Related Lindenane Sesquiterpenoid Dimers

Compound/Activity Cell Line IC₅₀ (μM) Reference

Anti-inflammatory

Activity (NO

production inhibition)

Sarglaroid A RAW264.7 19.8 ± 1.06 [14]

Compound 13 (from

Sarcandra glabra)
RAW264.7 10.7 ± 0.25 [14]

Chloranholide

(compounds 21-24,

26, 30, 32, 36)

BV-2 3.18 - 11.46 [15]

Anticancer Activity

(Cell proliferation

inhibition)

Sarglaroid B MCF-7 5.4 [14]

Sarglaroid B MDA-MB-231 10.2 [14]

Sarglaroid C MCF-7 7.8 [14]

Sarglaroid C MDA-MB-231 9.5 [14]

These data suggest that Linderane and its derivatives are promising candidates for the

development of novel anti-inflammatory and anticancer agents. Further research is warranted

to fully elucidate the specific activities and mechanisms of Linderane itself.
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Conclusion
Linderane possesses a unique and intricate chemical structure that underpins its significant

biological activities. This technical guide has provided a detailed overview of its chemical and

physical properties, structural elucidation, and mechanisms of action, particularly its roles in

CYP2C9 inactivation and CB2R signaling. The information presented here is intended to serve

as a valuable resource for researchers and professionals in the fields of medicinal chemistry,

pharmacology, and drug development, facilitating further investigation into the therapeutic

potential of this fascinating natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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